

Comparative Analysis of Cross-Resistance with Ceftazidime-Avibactam ("Antibiotic Adjuvant 3")

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Compound of Interest

Compound Name: Antibiotic adjuvant 3

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This guide provides a comparative analysis of the cross-resistance profiles of ceftazidime-avibactam (CZA), a combination of a third-generation cephalosporin and a diazabicyclooctane β -lactamase inhibitor, with other key antimicrobial agents. The data presented here is focused on *Pseudomonas aeruginosa*, a pathogen known for its intrinsic and acquired resistance mechanisms. This document summarizes key quantitative data, details the experimental protocols used to generate such data, and visualizes the underlying molecular pathways involved in resistance.

Data Presentation: Cross-Resistance in *Pseudomonas aeruginosa*

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against isolates of *P. aeruginosa* with non-susceptibility to other antibiotics. This data is crucial for understanding the potential for cross-resistance and for making informed decisions in drug development and clinical practice.

Table 1: Susceptibility to Ceftazidime-Avibactam in *P. aeruginosa* Isolates Non-Susceptible to Other β -Lactams

Non-Susceptible to:	% Susceptible to Ceftazidime-Avibactam[1]
Ceftazidime	81.0%
Meropenem	86.2%
Piperacillin-Tazobactam	85.4%
All three of the above	71.2%

Table 2: Comparative Susceptibility of *P. aeruginosa* Isolates to Various Antimicrobials

Antimicrobial Agent	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptibility
Ceftazidime-Avibactam	2/8	8/8	96.9%
Ceftolozane-Tazobactam	0.5/2	2/2	97.5%
Piperacillin-Tazobactam	4/128	128/128	77.5%
Meropenem	0.5/16	16/16	76.0%

Data from the 2017 INFORM Program in the United States, based on broth microdilution testing of 1,909 *P. aeruginosa* isolates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Adaptive Laboratory Evolution for Induction of Resistance

This protocol is used to generate antibiotic-resistant mutants in a controlled laboratory setting, allowing for the study of evolutionary pathways to resistance.

Objective: To select for and isolate bacterial strains with increased resistance to a specific antibiotic, such as ceftazidime-avibactam.

Materials:

- Bacterial strain of interest (e.g., *P. aeruginosa* PAO1)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Antibiotic stock solution (e.g., ceftazidime-avibactam)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
- Shaking incubator

Procedure:

- Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic for the ancestral bacterial strain using the broth microdilution method described below.
- Preparation of Antibiotic Gradient: In a 96-well plate, prepare a two-fold serial dilution of the antibiotic in CAMHB to create a concentration gradient that spans from sub-inhibitory to supra-inhibitory concentrations based on the initial MIC.
- Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL). Include a growth control well with no antibiotic and a sterility control well with no bacteria.
- Incubation: Incubate the plate at 37°C with shaking (180–200 rpm) for 18-24 hours.
- Selection and Passage: After incubation, identify the well with the highest antibiotic concentration that shows visible bacterial growth (turbidity). Use a small volume from this well to inoculate a fresh antibiotic gradient plate for the next passage.

- **Iterative Process:** Repeat the incubation and passaging steps daily. This process of gradually increasing the antibiotic concentration selects for mutants with progressively higher levels of resistance.[\[2\]](#)[\[3\]](#)
- **Isolation of Resistant Mutants:** After a predetermined number of passages or when a significant increase in MIC is observed, streak a sample from the highest-concentration well with growth onto an agar plate to obtain single colonies.
- **Characterization:** Characterize the resulting resistant isolates by determining their new MIC, performing whole-genome sequencing to identify mutations, and conducting further phenotypic assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[4\]](#)[\[5\]](#)

Objective: To quantify the in vitro susceptibility of a bacterial strain to a panel of antibiotics.

Materials:

- Bacterial isolate for testing
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates with U-shaped bottoms
- Standardized antibiotic solutions
- Inoculum preparation materials (e.g., sterile saline, McFarland standards)
- Microplate reader or a light box for manual reading

Procedure:

- **Inoculum Preparation:**

- Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (equivalent to approximately $1-2 \times 10^8$ CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Plate Preparation:
 - Use commercially prepared or in-house prepared 96-well plates containing two-fold serial dilutions of each antibiotic in CAMHB. Each well should contain 100 μ L of the antibiotic solution.
 - Include a growth control well (100 μ L of CAMHB without antibiotic) and a sterility control well (100 μ L of uninoculated CAMHB).
- Inoculation:
 - Add 10 μ L of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 μ L.
- Incubation:
 - Incubate the plates in ambient air at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading the Results:
 - The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity or pellet at the bottom of the well). This can be determined by visual inspection using a lightbox or by measuring the optical density with a microplate reader.^[6]
 - The growth control well should show distinct turbidity, and the sterility control well should remain clear.
- Interpretation:

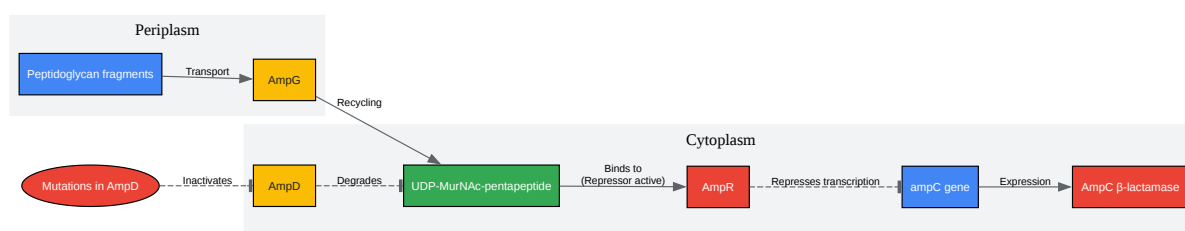
- Compare the MIC value to the clinical breakpoints established by organizations like CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Signaling Pathways and Resistance Mechanisms

Resistance to ceftazidime-avibactam in *P. aeruginosa* is often multifactorial, with two key mechanisms being the upregulation of the chromosomal AmpC β -lactamase and the overexpression of the MexAB-OprM efflux pump.

AmpC β -Lactamase Upregulation

Mutations in genes that regulate the expression of the *ampC* gene can lead to its overexpression, resulting in increased hydrolysis of ceftazidime. While avibactam is an inhibitor of AmpC, high levels of the enzyme can overcome this inhibition.

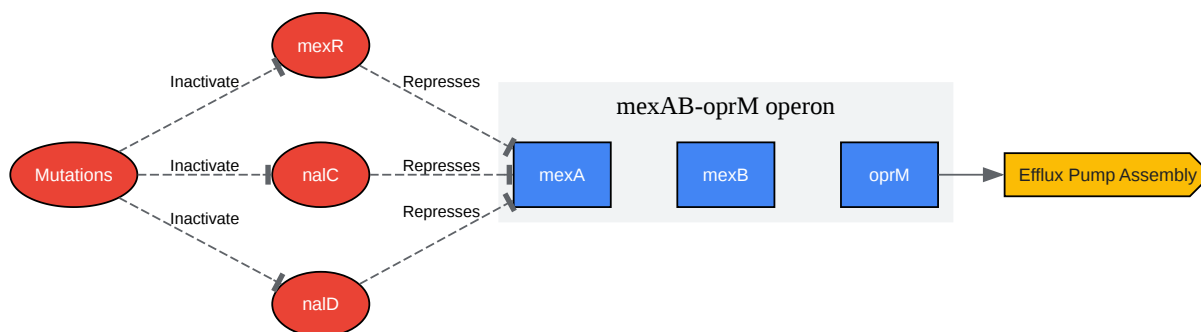


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Caption: Simplified signaling pathway for AmpC regulation in *P. aeruginosa*.

MexAB-OprM Efflux Pump Overexpression

The MexAB-OprM efflux pump can actively transport various antibiotics, including ceftazidime, out of the bacterial cell. Mutations in the regulatory genes *mexR*, *nalC*, and *nalD* can lead to the overexpression of this pump.

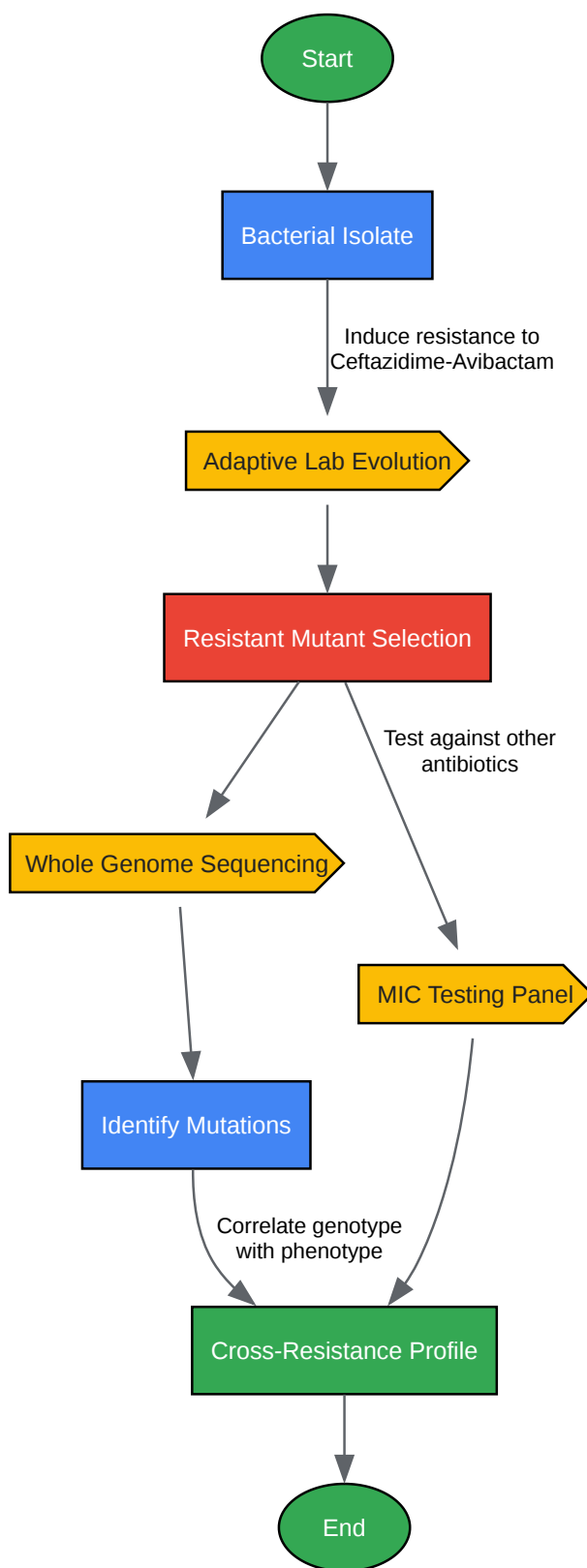


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Caption: Regulatory control of the MexAB-OprM efflux pump operon.

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates a typical workflow for investigating cross-resistance in a laboratory setting.



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Caption: Workflow for experimental analysis of antibiotic cross-resistance.

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